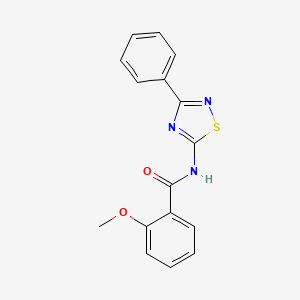

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, such as “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide”, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is connected with a methoxy group and a benzamide group .

Chemical Reactions Analysis

The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .

Applications De Recherche Scientifique

Heterocyclic Compounds in Drug Development

Research on heterocyclic compounds like benzothiazoles and thiadiazoles highlights their significance in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for various pharmacological applications, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory activities. Their ability to interact with biological systems through different mechanisms makes them valuable scaffolds for drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Organic Optoelectronics

The review of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials for organic optoelectronics reveals their potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The synthetic pathways and computational studies suggest a promising future in optoelectronic applications for these materials (Teck Lip Dexter Tam & Jishan Wu, 2015).

Pharmacological Properties and Applications

Studies on compounds with structures similar to 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide explore their wide-ranging pharmacological properties. For instance, quinazoline derivatives, known for their biological activities, serve as an inspiration for creating potential medicinal agents by introducing bioactive moieties to their nucleus, reflecting the structural and functional versatility of similar compounds (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Advanced Oxidation Processes

The study on advanced oxidation processes (AOPs) for degrading contaminants highlights the importance of understanding the chemical behavior of complex molecules in environmental applications. Although not directly related, this research context underscores the significance of chemical studies in addressing environmental contamination and the potential for similar compounds to be studied in this regard (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mécanisme D'action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which include 2-methoxy-n-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have been studied for their antibacterial and antifungal properties . They have shown inhibitory effects on various bacteria strains .

Mode of Action

It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This interaction could lead to changes in the cellular functions, resulting in their antibacterial and antifungal effects .

Biochemical Pathways

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

It is known that 1,3,4-thiadiazole derivatives have shown inhibitory effects on various bacteria strains , suggesting that they may disrupt bacterial cellular functions.

Action Environment

It is known that the efficacy of thiadiazole derivatives can be influenced by the substituent on the compounds .

Orientations Futures

The future directions for research on “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” and similar compounds could involve further exploration of their potential as antitumor agents . Additionally, more studies could be conducted to better understand their mechanism of action and to optimize their synthesis process .

Propriétés

IUPAC Name |

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)15(20)18-16-17-14(19-22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNWBJIDJFQIFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)

![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)

![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)

![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)